molecular formula C19H18FNO4S B2988445 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795189-88-6

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Katalognummer: B2988445
CAS-Nummer: 1795189-88-6
Molekulargewicht: 375.41
InChI-Schlüssel: BUJNOPITWWYJRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a high-purity chemical compound offered for research and development purposes. This complex molecule is characterized by a spirocyclic structure integrating a chroman-4-one system with a pyrrolidine ring, which is further functionalized with a 4-fluoro-2-methylphenylsulfonyl group. This specific architecture makes it a valuable chemical building block, particularly in synthetic organic chemistry and medicinal chemistry research . Compounds featuring fluorinated aryl sulfonyl groups and spirocyclic scaffolds are of significant interest in the development of novel pharmacologically active molecules . As a sophisticated synthetic intermediate, it can be utilized in the exploration of new chemical spaces for pharmaceutical applications, agrochemicals, and other fine chemicals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. We provide comprehensive analytical data, including HPLC, GCMS, and NMR spectroscopy, to ensure identity and purity, supporting the demanding needs of modern chemical research . Please refer to the safety data sheet (SDS) for proper handling and storage information.

Eigenschaften

IUPAC Name

1'-(4-fluoro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-13-10-14(20)6-7-18(13)26(23,24)21-9-8-19(12-21)11-16(22)15-4-2-3-5-17(15)25-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNOPITWWYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a novel spiro compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of spiro compounds typically involves multi-step processes including cyclization, condensation, and sulfonation reactions. For 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, the following steps are generally involved:

  • Formation of the spiro framework : This is achieved through a cyclization reaction between appropriate chroman and pyrrolidine derivatives.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.
  • Fluorination : The incorporation of the fluorine atom is typically done via electrophilic aromatic substitution.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that spiro compounds exhibit significant anticancer activity. For instance, related compounds have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one significantly reduces viability in several cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.3Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.8Inhibition of mitochondrial respiration

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vivo studies using animal models demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment with 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one. These findings suggest that the compound may modulate inflammatory pathways effectively.

The biological activity of 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Modulation of Apoptotic Pathways : The compound appears to activate caspases leading to programmed cell death in cancer cells.
  • Antioxidant Activity : There is evidence suggesting that it may possess antioxidant properties, reducing oxidative stress within cells.

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Case Study 1 : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
  • Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain relief compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Spirochromanone Derivatives

Compound Name Core Structure Substituents Key Findings Reference
1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Spiro[chroman-2,3'-pyrrolidin]-4-one 4-Fluoro-2-methylphenylsulfonyl Not explicitly tested in provided evidence; structural analogs suggest anticancer/antimicrobial potential.
SZ1 (10-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one) Spiro[chromane-2,4'-piperidin]-4-one 4-Nitrophenylsulfonyl-piperazine Antimalarial activity via falcipain-2 inhibition (IC₅₀ = 1.2 µM). High melting point (235–237°C) indicates stability.
Compound 16 (Spiro[chroman-2,4'-piperidin]-4-one with sulfonyl bridge) Spiro[chroman-2,4'-piperidin]-4-one Sulfonyl bridge Potent cytotoxicity against MCF-7 (IC₅₀ = 0.31 µM), induces apoptosis and G2/M cell cycle arrest.
Jaspine B derivative (40) (7-(5-((substituted-amino)-methyl)thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one) Spiro[chroman-2,4'-piperidin]-4-one Thiophen-2-yl-substituted amine Selective antitumor activity against B16F10 melanoma (IC₅₀ = 13.15 µM, SI = 13.37).
1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one Spiro[chroman-2,4'-piperidin]-4-one Quinoline-4-carbonyl Acetyl-CoA carboxylase (ACC) inhibitor; potential for metabolic disease therapy.

Key Comparative Insights

Core Structure Variations: Pyrrolidin vs. Piperidin: The pyrrolidin ring in the target compound (vs. Piperidin-containing analogs often exhibit enhanced metabolic stability due to reduced ring strain . Spiro Junction Position: Chroman-2,3'-pyrrolidin (target) vs. chroman-2,4'-piperidin (SZ1, Compound 16) modifies spatial orientation, affecting binding to enzymes like falcipain-2 or ACC .

Substituent Effects :

  • Sulfonamide Groups : The 4-fluoro-2-methylphenylsulfonyl group in the target compound may offer improved lipophilicity compared to the 4-nitrophenylsulfonyl group in SZ1, which could enhance membrane permeability .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) in the target compound vs. methoxy (electron-donating) in other derivatives (e.g., ) modulates electronic properties, impacting enzyme inhibition efficacy .

Biological Activity: Anticancer Potential: The sulfonyl bridge in Compound 16 correlates with strong cytotoxicity (IC₅₀ = 0.31–5.62 µM), suggesting that the sulfonamide group in the target compound may similarly enhance apoptosis induction . Antimicrobial and Antimalarial Activity: SZ1’s antimalarial activity highlights the role of sulfonamide-piperazine hybrids in targeting parasitic proteases .

Physical Properties :

  • Melting Points : High melting points (e.g., 235–237°C for SZ1) correlate with crystallinity and stability, critical for formulation. The target compound’s melting point is unreported but likely influenced by its rigid spiro core .

Q & A

Q. What are the recommended synthetic strategies for preparing 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?

Synthesis typically involves multi-step reactions with careful selection of sulfonylating agents and cyclization conditions. For example:

  • Step 1 : React a spiro[chroman-pyrrolidin] precursor with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
  • Step 2 : Purify intermediates via column chromatography (hexane/EtOAc) or recrystallization to achieve >98% purity .
  • Catalytic Optimization : Use p-toluenesulfonic acid (p-TsOH) to accelerate cyclization, as demonstrated in analogous spiro compound syntheses .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm stereochemistry and regioselectivity via 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to resolve fluorophenyl and spiro-pyrrolidin motifs .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and spirocyclic conformation, as shown for structurally related sulfonyl-spiro compounds .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential toxicity (H300-H313 codes) and corrosivity of sulfonylating reagents .
  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s physicochemical properties?

  • Drug-Likeness Prediction : Use tools like SwissADME to assess logP, topological polar surface area (TPSA), and bioavailability. For example, spirocyclic systems often enhance metabolic stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets) to prioritize derivatives for synthesis .

Q. What solvent systems enhance reactivity in sulfonylation or spirocyclization steps?

  • Polar Aprotic Solvents : DMF or DMSO improve sulfonyl chloride activation via dipole interactions, while THF aids in stabilizing intermediates .
  • Contradiction Note : While polar solvents are standard, chlorinated solvents (e.g., CH2_2Cl2_2) may be preferred for moisture-sensitive steps, requiring rigorous drying .

Q. How can researchers resolve contradictions in spectroscopic data?

  • Case Study : If 1H^1H-NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation in the spiro system) or diastereomeric impurities. Use variable-temperature NMR or chiral HPLC to clarify .

Q. What methodologies assess the environmental impact of this compound?

  • Fate Studies : Evaluate abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 4–9, UV light) .
  • Ecotoxicology : Use Daphnia magna or algal assays to determine EC50_{50} values, prioritizing low-persistence derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.